1-(Azidomethyl)-2-chloro-4-fluorobenzene
Description
Properties
IUPAC Name |
1-(azidomethyl)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-3-6(9)2-1-5(7)4-11-12-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQEFVDUSTTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277160 | |
| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622372-78-5 | |
| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622372-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene generally follows a two-step approach:
- Step 1: Preparation of 2-chloro-4-fluorotoluene or related halomethyl precursors
- Step 2: Conversion of the methyl or halomethyl group to an azidomethyl group
This method ensures selective substitution on the aromatic ring and efficient introduction of the azide functional group.
Preparation of 2-Chloro-4-fluorotoluene (Key Precursor)
A patented method (CN110759806A) describes an efficient and high-purity preparation of 2-chloro-4-fluorotoluene, which is a critical precursor for the azidomethyl derivative:
- Starting Material: 2-chloro-4-aminotoluene
- Reagents: Anhydrous hydrogen fluoride, sodium nitrite
-
- Cooling anhydrous hydrogen fluoride to 0-5 °C
- Slow addition of 2-chloro-4-aminotoluene
- Addition of sodium nitrite after complete dissolution
- Maintaining temperature at 0-10 °C for 1 hour
- Pyrolysis in two stages:
- Stage 1: Heating to 30 °C for 1.5-2 hours at constant speed
- Stage 2: Heating from 30 °C to 50 °C for 2.5-3 hours at constant speed
- After pyrolysis, cooling to 20 °C, liquid-liquid separation, neutralization with sodium carbonate to pH 7-8, and distillation to isolate the product
Yields and Purity: The method results in high purity 2-chloro-4-fluorotoluene with reduced impurities and improved safety due to controlled temperature and reaction conditions.
| Parameter | Value/Condition |
|---|---|
| Mass ratio (2-chloro-4-aminotoluene : HF) | 2.5 : 1 |
| Mass ratio (sodium nitrite : 2-chloro-4-aminotoluene) | 1 : 2 |
| Pyrolysis temperature stages | 30 °C (1.5-2 h), then 30-50 °C (2.5-3 h) |
| pH after neutralization | 7-8 |
| Reaction time | 19-21 h pyrolysis + 1 h initial reaction |
This precursor synthesis is a crucial step before azidation and ensures the aromatic ring is functionalized with chlorine and fluorine substituents in the correct positions.
Conversion to this compound
The azidation step typically involves substitution of a halomethyl group (commonly bromomethyl or chloromethyl) with sodium azide (NaN3) to introduce the azide functionality:
-
- The halomethyl precursor (e.g., 2-chloro-4-fluorobenzyl bromide or chloride) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or nitromethane.
- Sodium azide is added stoichiometrically or in slight excess.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (often 25-80 °C) for several hours.
- After completion, the reaction mixture is worked up by extraction and purification (e.g., column chromatography or recrystallization).
Solvent Alternatives: Recent green chemistry studies have explored dipolar hydrogen-bonded cyclic polymeric materials as alternatives to DMF for azidation reactions, improving environmental profiles without compromising yields.
Yields: Azidation reactions of halomethyl aromatics typically proceed with high yields (often >90%) under optimized conditions.
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | DMF, nitromethane, or alternatives |
| Temperature | Room temperature to 80 °C |
| Sodium azide equivalents | 1.0 to 1.2 equiv |
| Reaction time | 4 to 24 hours |
| Yield | 85-95% (depending on conditions) |
This nucleophilic substitution is a well-established approach to prepare azidomethyl-substituted aromatics, including this compound.
Research Findings and Optimization
Reaction Control: Controlling temperature and reagent addition rates during the diazotization and pyrolysis steps (for precursor synthesis) minimizes impurity formation and enhances yield.
Solvent Effects: The choice of solvent during azidation influences reaction rate and product purity. DMF remains common, but greener alternatives are emerging to reduce toxicity and waste.
Purification: Multiple liquid-liquid separations and distillations are recommended to isolate high-purity products, especially for the precursor 2-chloro-4-fluorotoluene.
Safety Considerations: Handling sodium azide and anhydrous hydrogen fluoride requires strict safety protocols due to toxicity and corrosiveness.
Summary Table of Preparation Steps
| Step | Process | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization and fluorination of 2-chloro-4-aminotoluene | Anhydrous HF, sodium nitrite, 0-10 °C, pyrolysis at 30-50 °C | 2-chloro-4-fluorotoluene (high purity) |
| 2 | Halomethylation (if needed) | Halogenation reagents (e.g., NBS for bromination) | 2-chloro-4-fluorobenzyl halide |
| 3 | Azidation | Sodium azide, DMF or alternative solvent, room temp to 80 °C | This compound |
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Huisgen Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
Medicinal Chemistry
1-(Azidomethyl)-2-chloro-4-fluorobenzene serves as an intermediate in the synthesis of pharmaceutical compounds. Its azido group allows for bioorthogonal reactions, which are crucial for labeling and tracking biomolecules in biological systems. This property is particularly beneficial in drug development, where understanding the interactions between drugs and their targets is essential for efficacy and safety .
Case Study: Drug Development
- In studies exploring inhibitors for diseases like toxoplasmosis, derivatives of this compound have been utilized to synthesize new agents that exhibit improved biological activity. For instance, the incorporation of this compound into lead compounds has resulted in enhanced binding affinities to target proteins .
Click Chemistry
The compound plays a pivotal role in click chemistry, particularly in the synthesis of 1,2,3-triazoles through azide-alkyne cycloaddition reactions. This reaction is favored due to its mild conditions and high yields, making it ideal for constructing compound libraries rapidly. The triazole moiety generated from such reactions exhibits various biological activities, including anti-bacterial and anti-allergenic properties .
Table: Comparison of Click Chemistry Applications
| Application Area | Compound Type | Biological Activity |
|---|---|---|
| Anti-HIV Agents | Triazoles | Inhibition of HIV protease |
| Antibacterial Agents | Triazoles | Broad-spectrum antibacterial effects |
| Drug Delivery Systems | Conjugates | Targeted delivery to specific cells |
Biochemical Research
In biochemical contexts, this compound is used for studying protein interactions and cellular processes. Its ability to undergo selective reactions under physiological conditions facilitates the investigation of signaling pathways and gene expression mechanisms .
Case Study: Protein Interaction Studies
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2-chloro-4-fluorobenzene largely depends on the specific reactions it undergoes. For example, in the Huisgen cycloaddition, the azide group reacts with an alkyne to form a triazole ring, a process facilitated by copper(I) catalysts. The azide group can also be reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (Cl, F): The chlorine and fluorine substituents in this compound enhance the electrophilicity of the azide group, accelerating cycloaddition reactions compared to electron-donating substituents like methyl (-CH₃) .
- Ortho vs. However, this is balanced by the electronic activation from fluorine at the 4-position .
Steric Effects
- Ortho-Substituted Derivatives: 1-(Azidomethyl)-2-fluorobenzene exhibits reduced reaction efficiency (55.8% yield) due to steric hindrance near the azide group . In contrast, the para-substituted 1-(azidomethyl)-4-bromobenzene achieves >90% yields in tris-triazole synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
